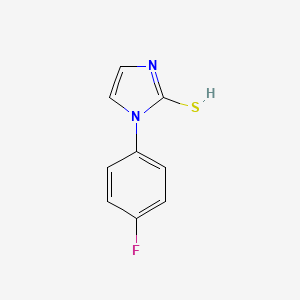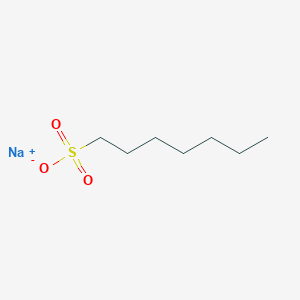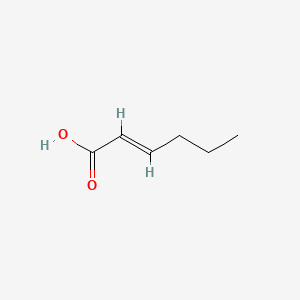
N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid typically involves the reaction of N-phenylcarbamimidothioic acid with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
科学研究应用
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and phenyl groups allow it to form hydrogen bonds and π-π interactions with biological molecules, facilitating its incorporation into drug delivery systems or its activity as a therapeutic agent. The exact pathways and targets depend on the specific application and the molecular environment.
相似化合物的比较
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer science and drug delivery.
N-phenylcarbamimidothioic acid: A precursor in the synthesis of various derivatives.
2-hydroxypropylamine: A building block for numerous chemical compounds.
Uniqueness
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes and its biocompatibility make it particularly valuable in drug delivery and therapeutic applications.
属性
IUPAC Name |
N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYUMGMHBORBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=C(NC1=CC=CC=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN=C(NC1=CC=CC=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-2-oxoacetate](/img/structure/B7724373.png)
